molecular formula C5H8N4OS B1268248 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide CAS No. 52868-71-0

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B1268248
CAS No.: 52868-71-0
M. Wt: 172.21 g/mol
InChI Key: AUUMSCGUNURINM-UHFFFAOYSA-N
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Description

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide (CAS 52868-71-0) is a high-value heterocyclic building block with the molecular formula C 5 H 8 N 4 OS and a molecular weight of 172.21 g/mol [ ]. This compound is characterized by multiple nitrogen donor atoms and hydrogen bonding capabilities, making it a versatile scaffold in medicinal chemistry and drug discovery research. The compound is provided as a solid and is achiral [ ]. As a key chemical intermediate, this aminothiazole carboxamide derivative shares structural similarities with core motifs prevalent in bioactive compounds and several classes of pharmaceuticals [ ]. The 2-aminothiazole moiety, in particular, is a recognized pharmacophore known to be essential for the potent antibacterial activity in broad-spectrum cephalosporin antibiotics [ ]. Furthermore, recent scientific literature highlights the significant research interest in analogous 5-amino-1,3,4-thiadiazole hybrids, which have demonstrated promising polypharmacological properties, including antifungal and antiproliferative activities in cellular assays [ ]. This underscores the potential of such heterocyclic cores in the development of new small-molecule therapeutics. This product is intended for use as a key synthetic intermediate in hit-to-lead optimization campaigns and for the generation of diverse compound libraries for biological screening [ ][ ]. It is offered with a high purity of 95% and is available for rush delivery to support critical research timelines [ ]. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-8-5-9-2(3(6)10)4(7)11-5/h7H2,1H3,(H2,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUMSCGUNURINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327585
Record name NSC667941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52868-71-0
Record name 5-Amino-2-(methylamino)-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52868-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC667941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Synthesis via Dehydrative Cyclization

This method employs resin-bound intermediates for combinatorial synthesis, enabling structural diversity.

Reaction Protocol

  • Reductive Amination :

    • Reagents : 4-formyl-3-methoxyphenoxy resin, ammonium acetate, DMF.
    • Conditions : Room temperature, 24–48 hours.
    • Purpose : Prevents isomerization during resin functionalization.
  • Dehydrative Cyclization :

    • Reagents : α-Bromoketone (e.g., bromoacetone), DMF.
    • Conditions : Reflux (80–100°C), 2–4 hours.
    • Outcome : Formation of 2-amino-5-carboxylate thiazole resin.
  • Amine Coupling :

    • Reagents : Methylamine, DCM.
    • Conditions : Room temperature, 6–12 hours.
    • Cleavage : TFA/DCM cocktail (95:5), 2–3 hours.
Advantages
  • Enables parallel synthesis of analogs.
  • High-throughput screening potential.
Limitations
  • Requires specialized equipment for solid-phase synthesis.
  • Moderate yields (40–60% per step).

One-Pot Bromination and Cyclization

This approach simplifies thiazole synthesis using a single reaction vessel.

Key Steps

  • Bromination :

    • Reagents : Ethyl acetoacetate, N-bromosuccinimide (NBS), THF/water.
    • Conditions : Reflux, 2–3 hours.
  • Cyclization :

    • Reagents : Thiourea derivatives (e.g., methylthiourea).
    • Conditions : Water bath heating, 4–6 hours.
    • Workup : Ammonia basification, filtration.
Yield and Purity
Parameter Value
Overall Yield 60–75%
Purity >85% (HPLC)
Scalability High (up to 100 g)
Mechanistic Insight
  • Bromination : NBS oxidizes the α-position of ethyl acetoacetate, forming a bromo intermediate.
  • Cyclization : Thiourea engages in nucleophilic substitution, followed by dehydrohalogenation to form the thiazole ring.

Acid Chloride-Mediated Amidation

This method leverages acid chloride intermediates for precise functionalization.

Procedure

  • Acid Chloride Formation :

    • Reagents : 2-Methylamino-4-methylthiazole-5-carboxylic acid, thionyl chloride (SOCl₂), DMF.
    • Conditions : Reflux, 2 hours.
  • Amine Coupling :

    • Reagents : Methylamine, pyridine, DCM.
    • Conditions : 0–5°C, 2 hours; then room temperature, 4 hours.
Optimized Yields
Substituent (R) Yield (%)
Methyl 59–91
Ethyl 41–57
Critical Factors
  • Temperature Control : Low temperatures (0–5°C) prevent side reactions during amide formation.
  • Base Selection : Pyridine neutralizes HCl generated during coupling.

α-Bromination and Thiourea Cyclization

This route minimizes steps by directly incorporating methylamino groups.

Reaction Sequence

  • Bromination :

    • Reagents : β-Ethoxyacrylamide, Br₂, CH₂Cl₂.
    • Conditions : 0°C, 1 hour.
  • Cyclization :

    • Reagents : Thiourea, methylamine, ethanol.
    • Conditions : Reflux, 3 hours.
Efficiency
  • One-Pot Synthesis : Eliminates isolation of intermediates.
  • Yield : 85–92% for analogous thiazole-5-carboxamides.

Schiff Base Formation and Cyclization

A classical method for thiazole synthesis with aromatic aldehydes.

Steps

  • Schiff Base Formation :

    • Reagents : Aromatic aldehyde, dichloroacetic acid, thiourea.
    • Conditions : Ethanol, reflux, 6–8 hours.
  • Cyclization :

    • Reagents : HCl, H₂O.
    • Conditions : 80°C, 2 hours.
Applications
  • Broad aryl substituent compatibility.
  • Limited to 5-carboxylic acid derivatives.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Scalability Purity
Solid-Phase Synthesis Resin, α-bromoketone, TFA/DCM 40–60 Moderate >85
One-Pot Bromination NBS, THF/water, thiourea 60–75 High >85
Acid Chloride Route SOCl₂, pyridine, DCM 41–91 Moderate >90
α-Bromination Br₂, CH₂Cl₂, ethanol 85–92 High >80
Schiff Base Aromatic aldehyde, HCl/H₂O 50–70 Low >75

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Study:
A study focused on synthesizing thiazole derivatives revealed that certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

2. Anticancer Properties

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide has been investigated for its anticancer potential. Research has shown that thiazole derivatives can inhibit tumor cell proliferation. For example, a series of synthesized thiazole-4-carboxamides were tested for anti-proliferative activity against breast cancer (MCF7) and lung cancer (NCI-H1650) cell lines, demonstrating significant cytotoxic effects .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Activity Description
6aMCF715Moderate anti-proliferative
6bNCI-H165010Strong anti-proliferative
6cMCF720Weak anti-proliferative

Agricultural Applications

1. Plant Growth Regulants

This compound has been identified as a potential plant growth regulator. Research indicates that similar thiazole compounds can enhance plant growth and yield by regulating physiological processes .

Case Study:
In a patent study, the application of thiazole derivatives showed improved growth rates in treated plants compared to controls. The compounds were applied to soil and foliage, resulting in enhanced biomass accumulation .

Cosmetic Applications

1. Skin Care Formulations

Thiazole derivatives are being explored for their use in cosmetic formulations due to their potential skin benefits. Studies have indicated that certain thiazole compounds can improve skin hydration and elasticity .

Case Study:
Research on the formulation of topical products containing thiazole derivatives demonstrated improved skin moisturizing effects compared to traditional formulations, suggesting their utility in cosmetic applications .

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . Additionally, the compound’s ability to interact with DNA or RNA may contribute to its antitumor properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and methylamino groups enhances its reactivity and potential for forming various derivatives .

Biological Activity

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial, antifungal, and antitumor activities.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatile biological activity. Its structure includes:

  • An amino group at position 5
  • A methylamino group at position 2
  • A carboxamide group at position 4

This unique substitution pattern enhances its reactivity and potential for forming various derivatives, contributing to its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism involves the inhibition of microbial enzymes, which disrupts essential metabolic processes in pathogens .

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans8 µg/mL

Antifungal Activity

The compound has also been evaluated for its antifungal efficacy. Studies show that it can inhibit the growth of fungi by targeting specific pathways involved in cell wall synthesis and function .

Antitumor Activity

This compound has shown potential as an antitumor agent . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including glioblastoma and melanoma. The IC50 values for these cell lines indicate significant potency compared to standard chemotherapeutic agents .

Cancer Cell LineIC50 (µg/mL)Reference
U251 (glioblastoma)1.61 ± 0.92
WM793 (melanoma)1.98 ± 1.22

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival and tumor growth.
  • Receptor Modulation : The compound's interaction with receptors can lead to altered signaling pathways that affect cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives, including the target compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited broad-spectrum antimicrobial activity, with modifications leading to increased potency against resistant strains .
  • Antitumor Studies : Research on thiazole-based compounds revealed that structural modifications could enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Neuroprotective Effects : Recent investigations into thiazole derivatives have suggested potential neuroprotective properties, highlighting their role in modulating neurotransmitter receptors, which could be beneficial in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization reactions starting from thiourea derivatives or carboxamide precursors. For example, analogous thiazole-carboxamide syntheses use acetonitrile under reflux (1–3 minutes) for initial condensation, followed by cyclization in DMF with iodine and triethylamine to eliminate sulfur and form the thiazole ring . Optimization can include:

  • Adjusting solvent polarity (e.g., acetonitrile vs. ethanol) to control reaction kinetics.
  • Modifying cyclization agents (e.g., iodine vs. chlorinating agents) to reduce byproducts.
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The methylamino group (N–CH3) typically appears as a singlet at δ 2.8–3.2 ppm in 1H NMR, while the carboxamide carbonyl resonates at δ 165–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (1650–1680 cm⁻¹) and NH vibrations (3200–3350 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for structural validation .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase assays) .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values reported .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Profiling : Perform IC50/EC50 comparisons across assays to identify therapeutic windows .
  • Mechanistic Studies : Use RNA-seq or proteomics to distinguish target pathways (e.g., DNA damage vs. membrane disruption) .
  • Structural Analogs : Synthesize derivatives (e.g., halogenated or methylated variants) to isolate specific bioactivities .

Q. What computational strategies are effective for predicting the compound’s stability and cocrystal formation?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential (ESP) maps for hydrogen-bonding sites .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to predict solubility and degradation pathways .
  • Cocrystal Screening : Use Mercury CSD software to identify compatible coformers (e.g., carboxylic acids) based on hydrogen-bonding motifs .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

Methodological Answer:

  • Substitution Patterns : Introduce substituents at the 2-(methylamino) or 4-carboxamide positions to modulate electronic effects (e.g., –NO2 for electron withdrawal, –OCH3 for donation) .
  • Biological Profiling : Compare IC50 values of derivatives in enzyme inhibition assays to build 3D-QSAR models .
  • Crystallography : Resolve X-ray structures of active analogs to correlate conformation (e.g., planarity of the thiazole ring) with potency .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Flow Chemistry : Optimize continuous flow conditions to enhance heat/mass transfer during cyclization .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (e.g., MeOH:H2O 70:30) to remove sulfur byproducts .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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